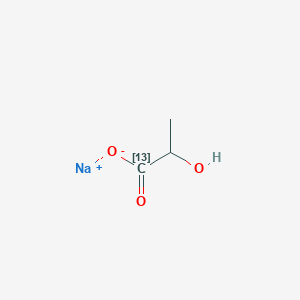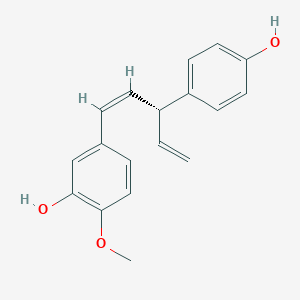
Sonnerphenolic B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sonnerphenolic B is a phenolic compound that can be isolated from the plant Sonneratia ovata . It belongs to the class of polyphenols and has a molecular formula of C18H18O3 with a molecular weight of 282.33 g/mol . This compound is known for its potential biological activities, including cytotoxicity and acetylcholinesterase inhibitory activities .
Preparation Methods
Sonnerphenolic B can be obtained through chemical synthesis or extraction from natural sources. The specific synthetic routes and reaction conditions may vary depending on the manufacturer and patent protection . Generally, the preparation involves the use of common organic solvents such as ethanol and dimethylformamide . Industrial production methods typically involve solvent extraction, solid-phase extraction, and chromatography techniques .
Chemical Reactions Analysis
Sonnerphenolic B undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Sonnerphenolic B has a wide range of scientific research applications. In chemistry, it is used as a reference standard for studying phenolic compounds . In biology and medicine, it has been investigated for its cytotoxicity against various cancer cell lines and its potential as an acetylcholinesterase inhibitor . Additionally, it is used in the study of natural products and their biological activities .
Mechanism of Action
The mechanism of action of Sonnerphenolic B involves its interaction with molecular targets and pathways. It exerts its effects primarily through its antioxidant properties, which include free radical scavenging and metal chelating activities . These actions help protect cells from oxidative damage and modulate cell signaling pathways and gene expression .
Comparison with Similar Compounds
Sonnerphenolic B is similar to other phenolic compounds such as sonnerphenolic A and sonnerphenolic C, which are also isolated from Sonneratia ovata . These compounds share similar structures and biological activities but differ in their specific chemical properties and potency . This compound is unique in its specific molecular structure and its distinct biological activities .
Properties
Molecular Formula |
C18H18O3 |
|---|---|
Molecular Weight |
282.3 g/mol |
IUPAC Name |
5-[(1Z,3R)-3-(4-hydroxyphenyl)penta-1,4-dienyl]-2-methoxyphenol |
InChI |
InChI=1S/C18H18O3/c1-3-14(15-7-9-16(19)10-8-15)6-4-13-5-11-18(21-2)17(20)12-13/h3-12,14,19-20H,1H2,2H3/b6-4-/t14-/m1/s1 |
InChI Key |
GQCXCYCLJQYPDM-KXQLTZBTSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\[C@@H](C=C)C2=CC=C(C=C2)O)O |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(C=C)C2=CC=C(C=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



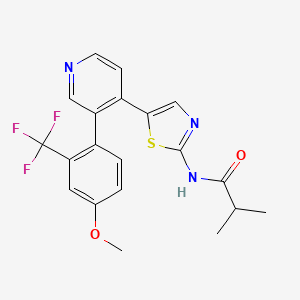
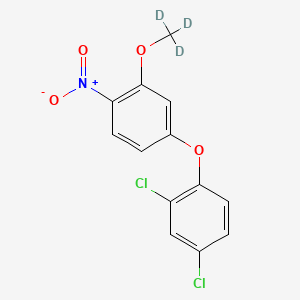
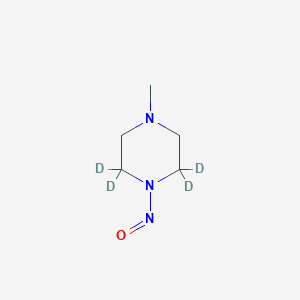


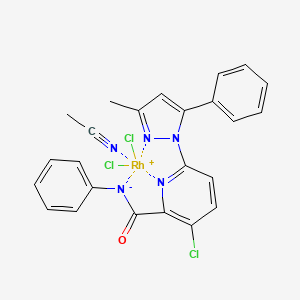

![[(2R,4R,5R)-4-acetyloxy-5-(2-amino-6-oxo-8-phenylmethoxy-1H-purin-9-yl)-3-fluorooxolan-2-yl]methyl acetate](/img/structure/B12398448.png)
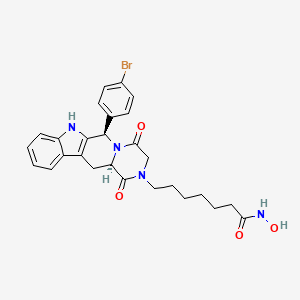

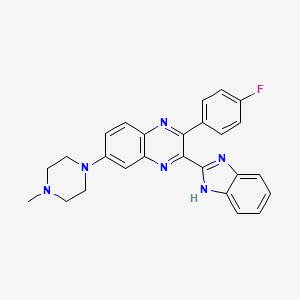
![L-Norvaline, N-[(2S)-6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]-, 1,1-dimethylethyl ester](/img/structure/B12398465.png)
